molecular formula C21H26O5 B138017 Strobilurin F CAS No. 129145-63-7

Strobilurin F

Cat. No.: B138017
CAS No.: 129145-63-7
M. Wt: 358.4 g/mol
InChI Key: WMDIAAUGKNWXHK-GEVYMXDOSA-N
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Description

Strobilurin F is a naturally occurring compound belonging to the strobilurin family of fungicides. These compounds are derived from Basidiomycete fungi and are known for their potent antifungal properties. This compound, like other strobilurins, inhibits mitochondrial respiration in fungi, making it an effective agent against a wide range of fungal pathogens .

Scientific Research Applications

Strobilurin F has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.

    Biology: Investigated for its role in fungal metabolism and resistance mechanisms.

    Medicine: Explored for potential antifungal therapies and as a lead compound for drug development.

    Industry: Utilized in agriculture for crop protection against fungal diseases

Mechanism of Action

Strobilurin fungicides inhibit fungal respiration by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . Simply said, the fungicide works by inhibiting the fungi’s ability to undergo normal respiration .

Safety and Hazards

Excessive use of Strobilurin F can lead to the development of resistance in some fungi . Environmental contamination and non-target toxicity due to the long-term use of strobilurins has raised serious public health concerns .

Future Directions

The removal of strobilurins from ecosystems has received much attention. Different remediation technologies have been developed to eliminate pesticide residues from soil/water environments, such as photodecomposition, ozonation, adsorption, incineration, and biodegradation . Bioremediation is considered a cost-effective and ecofriendly approach for the removal of pesticide residues . Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of strobilurins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strobilurin F involves the use of polyketide synthase enzymes in fungi. The biosynthetic pathway includes the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic β-methoxyacrylate group . The key steps include:

    Polyketide Chain Formation: Initiated by the condensation of acetyl-CoA and malonyl-CoA.

    Cyclization: Formation of the core structure through intramolecular cyclization.

    Oxidation: Introduction of the β-methoxyacrylate group via oxidative rearrangement.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified fungi. The fermentation broth is then extracted and purified to isolate this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Strobilurin F undergoes various chemical reactions, including:

    Oxidation: Conversion to hydroxylated derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Typically carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens or alkylating agents in the presence of catalysts.

Major Products:

Comparison with Similar Compounds

  • Strobilurin A
  • Azoxystrobin
  • Pyraclostrobin
  • Fluoxastrobin
  • Kresoxim-methyl

Comparison: Strobilurin F is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other strobilurins, it may exhibit different levels of potency, spectrum of activity, and resistance profiles .

This compound stands out for its specific structural features and its role in advancing our understanding of fungal biochemistry and agricultural fungicide development.

Properties

IUPAC Name

methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDIAAUGKNWXHK-GEVYMXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129145-63-7
Record name Strobilurin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STROBILURIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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